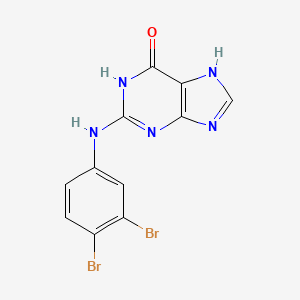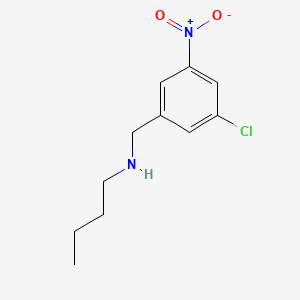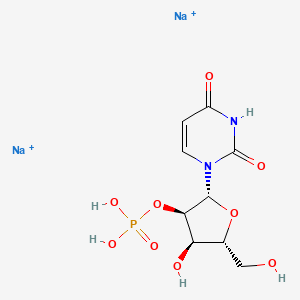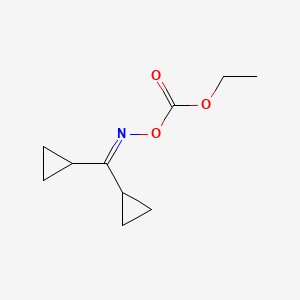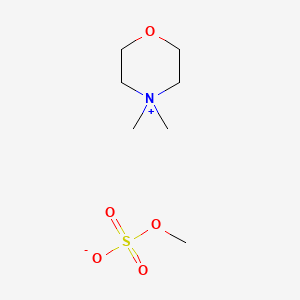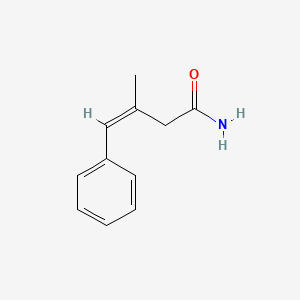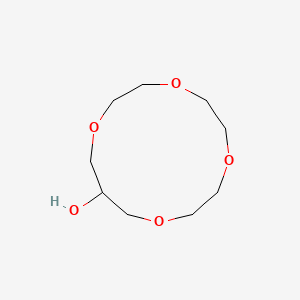![molecular formula C9H21N12O4PS3 B12658149 1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea CAS No. 16221-26-4](/img/structure/B12658149.png)
1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 106691 involves the reaction of phosphoryl chloride with methylcarbamothioyl hydrazinecarboxamide under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds through the formation of intermediate compounds, which are then purified and characterized to obtain the final product.
Industrial Production Methods
Industrial production of NSC 106691 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the compound. The final product is then subjected to rigorous quality control measures before being released for use.
化学反応の分析
Types of Reactions
NSC 106691 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
NSC 106691 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of NSC 106691 involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with proteins and alter their function, affecting various signaling pathways within the cell.
類似化合物との比較
Similar Compounds
NSC 706744: Another phosphorylated compound with similar structural features.
NSC 725776 (Indimitecan): A topoisomerase I inhibitor with a different mechanism of action.
NSC 724998 (Indotecan): Another topoisomerase I inhibitor with unique properties.
Uniqueness
NSC 106691 is unique due to its specific structure and the presence of multiple phosphoryl and carbamothioyl groups
特性
CAS番号 |
16221-26-4 |
|---|---|
分子式 |
C9H21N12O4PS3 |
分子量 |
488.5 g/mol |
IUPAC名 |
1-bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea |
InChI |
InChI=1S/C9H21N12O4PS3/c1-10-7(27)16-13-4(22)19-26(25,20-5(23)14-17-8(28)11-2)21-6(24)15-18-9(29)12-3/h1-3H3,(H2,10,16,27)(H2,11,17,28)(H2,12,18,29)(H6,13,14,15,19,20,21,22,23,24,25) |
InChIキー |
DKSIIBGSINRRNO-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NNC(=O)NP(=O)(NC(=O)NNC(=S)NC)NC(=O)NNC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


